molecular formula C16H22O6 B188866 4'-Acetylbenzo-15-crown 5-Ether CAS No. 41757-95-3

4'-Acetylbenzo-15-crown 5-Ether

Cat. No. B188866
CAS RN: 41757-95-3
M. Wt: 310.34 g/mol
InChI Key: XNJYHEGDUAQGEE-UHFFFAOYSA-N
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Description

4’-Acetylbenzo-15-crown 5-Ether is a chemical compound . It is a derivative of benzo-15-crown-5 .


Synthesis Analysis

The synthesis of functionalised crown ethers like 4’-Acetylbenzo-15-crown 5-Ether typically involves a radical mediated cross dehydrogenative coupling initiated either by photochemical or thermal/chemical activation . Another method involves the preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .

Scientific Research Applications

Polymer Synthesis

4’-Acetylbenzo-15-crown 5-Ether: has been utilized in the synthesis of novel copolymers through ruthenium-catalyzed step-growth copolymerization with α,ω-dienes . These copolymers incorporate crown ethers into the polymer backbone, which can lead to the development of materials with unique properties such as enhanced thermal stability and specific cation-binding capabilities.

Phase Transfer Catalysis

This compound acts as an effective phase transfer catalyst. It has been applied in the oxidation of benzhydrol using NaMnO4 as an oxidant . The crown ether facilitates the solubility of metal salts in organic solvents and activates the anion of salts, which is crucial in catalyzing anion-involved organic reactions.

Ion Binding and Selectivity

The crown ether structure of 4’-Acetylbenzo-15-crown 5-Ether allows for the selective binding of certain cations, particularly lithium ions. This property is significant for creating ion-selective sensors and for applications in ion-exchange resins .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and using personal protective equipment when handling 4’-Acetylbenzo-15-crown 5-Ether . In case of fire, wear self-contained breathing apparatus and full protective gear .

properties

IUPAC Name

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJYHEGDUAQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194583
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetylbenzo-15-crown 5-Ether

CAS RN

41757-95-3
Record name 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41757-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetylbenzo-15-crown 5-Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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